molecular formula C24H33N5O5 B2850343 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897620-19-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2850343
CAS No.: 897620-19-8
M. Wt: 471.558
InChI Key: OHLRMGBIGLDJLF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-(dimethylamino)phenyl group, a 4-methylpiperazine-substituted ethyl chain, and a 4,5-dimethoxy-2-nitrobenzamide moiety. The nitro group may confer electron-withdrawing properties, while the dimethylamino and methoxy groups could enhance solubility and binding interactions.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O5/c1-26(2)18-8-6-17(7-9-18)21(28-12-10-27(3)11-13-28)16-25-24(30)19-14-22(33-4)23(34-5)15-20(19)29(31)32/h6-9,14-15,21H,10-13,16H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRMGBIGLDJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()

  • Structural Similarities: Both compounds share a benzamide backbone and dimethylamino groups.
  • Key Differences: The triazine-based compound incorporates a morpholino-triazine core, whereas the target compound features a nitrobenzamide group. The synthesis yield for the triazine derivative was 50% using HBTU and Hunig’s base in NMP . Functional Implications: The triazine moiety may enhance π-π stacking interactions, while the nitro group in the target compound could improve electrophilic reactivity.

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide ()

  • Structural Overlaps: Both compounds include a 4-(dimethylamino)phenyl group and a piperazine-containing ethyl chain.
  • Key Differences: The acetamide derivative substitutes the nitrobenzamide with a methoxyphenoxy acetamide group.

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride ()

  • Shared Features: A benzamide scaffold and dimethylaminoethyl side chain.
  • Key Differences :
    • The fluorobenzo[d]thiazol and piperidin-1-ylsulfonyl groups in introduce distinct electronic and steric effects.
    • The hydrochloride salt form in highlights formulation differences, which could influence bioavailability compared to the free base form of the target compound .

Data Table: Comparative Analysis

Parameter Target Compound Triazine Derivative () Acetamide Analogue ()
Core Structure 4,5-Dimethoxy-2-nitrobenzamide 4,6-Dimorpholino-1,3,5-triazin-2-yl 2-(3-Methoxyphenoxy)acetamide
Key Functional Groups Nitro, Dimethylamino, Methoxy Morpholino, Triazine, Ureido Methoxy, Piperazine
Synthetic Yield Not reported 50% Not reported
Potential Applications Enzyme inhibition (e.g., kinases) DNA-intercalating agents Receptor modulation (e.g., GPCRs)

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may enhance binding to electrophilic pockets in enzymes, whereas methoxy groups in analogs () favor hydrophobic interactions .
  • Piperazine vs. Morpholino Moieties: Piperazine derivatives (target compound, ) are often associated with improved solubility and CNS penetration, while morpholino groups () may stabilize hydrogen bonding .
  • Synthetic Challenges : The use of HBTU and NMP in suggests that similar coupling reagents might be applicable for synthesizing the target compound, though nitro groups may require milder conditions to avoid reduction .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives. Key steps include:

  • Nucleophilic substitution to introduce dimethylamino and piperazinyl groups.
  • Purification via column chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) and structural confirmation using NMR and mass spectrometry .
  • Optimization parameters: Adjusting pH (9–10 using Na₂CO₃), temperature (reflux at 80–100°C), and solvent choice (acetonitrile for solubility). Yield improvements often require inert atmospheres (Schlenk techniques) to prevent hydrolysis .

Q. How is the molecular structure confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify aromatic protons (δ 6.8–7.7 ppm) and aliphatic linkages (e.g., ethyl chains at δ 2.3–3.5 ppm).
  • Mass spectrometry (MS) : For molecular ion peaks (e.g., [M+H]⁺ at m/z 454.6) .
  • Elemental analysis (CHNS) : To validate empirical formulas (e.g., C₂₄H₃₄N₄O₃) with <0.4% deviation .

Q. What are the primary pharmacological targets of this compound?

The compound’s dimethylamino and piperazine moieties suggest activity at dopamine receptors (D3) and serotonergic pathways , based on structural analogs showing receptor antagonism. Radioligand displacement assays (e.g., [³H]spiperone binding) are used to quantify affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

  • Structural modifications : Altering the phenylethyl linker length or substituents (e.g., replacing methoxy with nitro groups) to improve bioavailability .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier penetration using PAMPA .
  • In vivo models : Compare pharmacokinetic parameters (t₁/₂, Cmax) in rodents to identify discrepancies in absorption or metabolism .

Q. What methodologies are effective for impurity profiling during synthesis?

  • HPLC with UV/vis detection : Monitor reaction progress and isolate byproducts (e.g., column: C18, mobile phase: acetonitrile/water gradient).
  • TLC validation : Use silica gel plates (e.g., Rf = 0.5 in 10% MeOH/CH₂Cl₂) to track intermediates .
  • Recrystallization : Purify crude products using chloroform/ethanol mixtures to remove unreacted starting materials .

Q. How can computational tools guide the design of derivatives with enhanced activity?

  • Molecular docking : Simulate binding to D3 receptors (PDB: 3PBL) to prioritize substituents improving hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to predict potency .
  • ADMET prediction : Use tools like SwissADME to forecast solubility (LogP <3) and cytochrome P450 inhibition risks .

Q. What strategies mitigate toxicity in preclinical development?

  • In vitro cytotoxicity screening : MTT assays on HEK293 or HepG2 cells to identify hepatotoxic/nephrotoxic thresholds (IC₅₀ >10 µM) .
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may require structural mitigation .
  • hERG channel inhibition assays : Patch-clamp studies to assess cardiac safety (IC₅₀ >1 µM) .

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